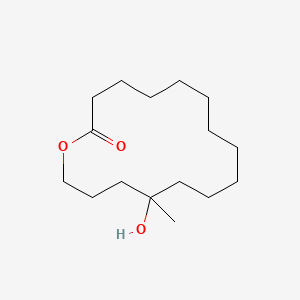
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one is a chemical compound with the molecular formula C16H30O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of 13-hydroxy-13-methylhexadecanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 13-methyl-1-oxacyclohexadecan-2-one or 13-methyl-1-oxacyclohexadecanoic acid.
Reduction: Formation of 13-hydroxy-13-methyl-1-oxacyclohexadecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Mechanism of Action
The mechanism of action of 13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadecanolide: Another cyclic ester with a similar structure but different functional groups.
Exaltolide: A macrocyclic lactone with a similar ring size but different substituents.
Muskalactone: A related compound with a similar cyclic structure but different chemical properties.
Uniqueness
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one is unique due to its specific combination of hydroxyl and ester groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
674798-78-8 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
13-hydroxy-13-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O3/c1-16(18)12-9-7-5-3-2-4-6-8-11-15(17)19-14-10-13-16/h18H,2-14H2,1H3 |
InChI Key |
KYOWRBRGRNLDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCCCCC(=O)OCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)

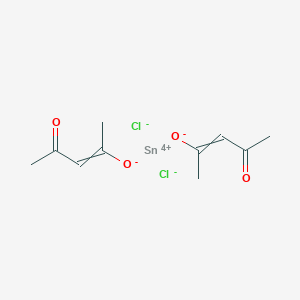
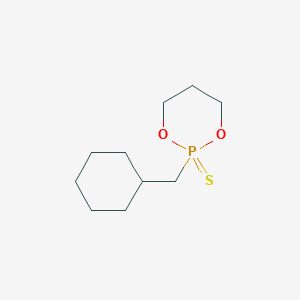
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)
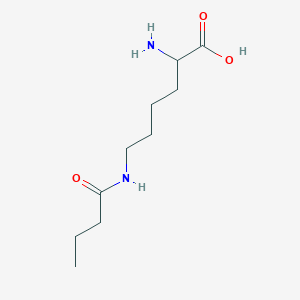


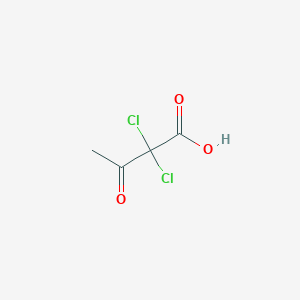

![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)


![2-Methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12515443.png)
